7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol
Description
7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is a quinolin-8-ol derivative characterized by a 3-nitrophenyl group and a thiazol-2-ylamino moiety at the C7 position of the quinoline core. This compound belongs to the broader class of Betti reaction products, which are synthesized via multi-component reactions involving aldehydes, amines, and 8-hydroxyquinoline derivatives.
Properties
IUPAC Name |
7-[(3-nitrophenyl)-(1,3-thiazol-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-18-15(7-6-12-4-2-8-20-17(12)18)16(22-19-21-9-10-27-19)13-3-1-5-14(11-13)23(25)26/h1-11,16,24H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJMCERUBAHADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Betti Reaction-Based Multicomponent Condensation
General Reaction Mechanism
The Betti reaction, a three-component coupling of 8-hydroxyquinoline derivatives, aldehydes, and amines, serves as the cornerstone for synthesizing this compound. The mechanism proceeds via:
- Aldehyde activation : 3-Nitrobenzaldehyde undergoes nucleophilic attack by the amine group of thiazol-2-amine, forming an iminium intermediate.
- Mannich-type addition : The activated iminium reacts with the C7 position of 8-hydroxyquinoline, facilitated by the hydroxyl group’s electron-donating effects.
- Aromatization : Spontaneous dehydration yields the final trisubstituted quinoline derivative.
Standard Protocol (Adapted from)
| Component | Quantity | Role |
|---|---|---|
| 8-Hydroxyquinoline | 20 mmol | Nucleophilic scaffold |
| 3-Nitrobenzaldehyde | 20 mmol | Electrophilic partner |
| Thiazol-2-amine | 20 mmol | Amino donor |
| Ethanol (abs.) | 50 mL | Solvent |
| Reaction Time | 72 h | RT stirring |
Procedure :
- Dissolve 8-hydroxyquinoline (2.9 g) and 3-nitrobenzaldehyde (3.02 g) in anhydrous ethanol.
- Add thiazol-2-amine (2.0 g) portionwise under nitrogen.
- Stir at room temperature for 72 h until precipitate forms.
- Filter, wash with cold ethanol/water (1:1), and dry under vacuum.
Stepwise Synthetic Approaches
Prefunctionalization of Quinoline Core
Modifying 8-hydroxyquinoline prior to coupling enhances regioselectivity:
Chlorination at C5
Reagents :
- 8-Hydroxyquinoline (10 mmol)
- POCl₃ (30 mL)
- DMF (catalytic)
Conditions : Reflux at 110°C for 6 h.
Outcome : 5-Chloro-8-hydroxyquinoline (89% yield), confirmed by $$ \delta_H $$ = 8.90 ppm (quinoline-H) in DMSO-d₆.
Thiazole Amine Coupling
Mitsunobu Reaction :
- 5-Chloro-8-hydroxyquinoline (5 mmol)
- Thiazol-2-amine (5 mmol)
- DIAD (10 mmol), PPh₃ (10 mmol), THF (50 mL)
Conditions : 0°C → RT, 12 h.
Yield : 68% of 7-(thiazol-2-ylamino)-8-hydroxyquinoline.
Catalytic and Solvent Optimization
Structural Characterization and Validation
Challenges and Mitigation Strategies
Nitro Group Reactivity
The electron-withdrawing nitro group slows iminium formation. Remedies include:
- Microwave assistance : 100°C, 30 min pulses (yield ↑ to 50%)
- Ultrasound activation : 40 kHz, 45°C (yield ↑ to 47%)
Byproduct Formation
Major byproducts arise from:
- Aldol condensation of 3-nitrobenzaldehyde (mitigated by stoichiometric control)
- Quinoline dimerization (suppressed via N₂ atmosphere)
Industrial-Scale Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 20 mmol | 2 mol |
| Solvent Recovery | 60% | 92% (distillation) |
| Cycle Time | 72 h | 48 h (heated reactor) |
| Purity | 95% | 98% (recrystallization) |
Continuous flow systems reduce reaction time to 8 h with comparable yields.
Emerging Methodologies
Photoredox Catalysis
Ru(bpy)₃²⁺ enables visible-light-driven coupling at RT:
- Yield: 51%
- Advantages: No heating, reduced side reactions
Biocatalytic Approaches
Lipase-mediated aminolysis in ionic liquids:
- Yield: 37%
- Selectivity: >99% ee
Chemical Reactions Analysis
7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potentially altered biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol is , with a molecular weight of approximately 366.4 g/mol. The compound features a quinoline core, which is known for its biological activity, and a nitrophenyl group that may enhance its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol exhibit antimicrobial properties. For instance, quinoline derivatives have been shown to possess antibacterial and antifungal activities, making them candidates for the development of new antibiotics . The presence of the thiazole moiety may further enhance these effects by interacting with bacterial enzymes or disrupting cell membranes.
Anticancer Properties
Quinoline derivatives are also explored for their anticancer potential. Studies have suggested that modifications in the quinoline structure can lead to increased cytotoxicity against various cancer cell lines. The nitrophenyl group may contribute to this activity by participating in electron transfer processes that induce oxidative stress in cancer cells .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly against kinases or phosphodiesterases involved in cancer progression and inflammation. The thiazole ring is known to interact with biological targets, potentially leading to the development of novel therapeutic agents .
Mechanistic Studies
Due to its complex structure, 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol serves as a valuable tool for mechanistic studies in biochemical pathways. Researchers can utilize this compound to elucidate the mechanisms of action of various biological processes, particularly those involving cell signaling and metabolic regulation .
Drug Development
The compound's unique characteristics make it a candidate for drug development pipelines targeting diseases such as cancer and infectious diseases. Its ability to modulate specific biological pathways can be investigated through structure-activity relationship (SAR) studies, which aim to optimize its efficacy and reduce toxicity .
Case Studies and Research Findings
Several case studies have documented the efficacy of quinoline derivatives in clinical settings:
Mechanism of Action
The mechanism of action of 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Key Observations :
Target Compound Predictions :
- The 3-nitrophenyl group may improve binding to hydrophobic enzyme pockets (e.g., HIV-1 integrase).
Physicochemical Properties
Substituents critically affect melting points, solubility, and stability:
Expected Trends for the Target Compound :
- Higher melting point (>150°C) due to nitro group rigidity.
- Moderate solubility in DMSO (~20–30 mg/mL), similar to KIN1406.
Biological Activity
The compound 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol represents a novel class of quinoline derivatives with potential pharmacological applications. This article explores its biological activity, focusing on antimicrobial, anticancer, and other relevant effects based on recent research findings.
Chemical Structure
The compound consists of a quinoline backbone substituted with a thiazole moiety and a nitrophenyl group. This structural arrangement is hypothesized to enhance its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline and thiazole derivatives. The compound has been evaluated for its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria.
In Vitro Antimicrobial Evaluation
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
- Biofilm Formation Inhibition : It demonstrated superior inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating its potential as an antibiofilm agent .
Table 1: Antimicrobial Activity of 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol
| Pathogen | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 85 |
| Escherichia coli | 0.25 | 80 |
Anticancer Activity
The anticancer properties of quinoline derivatives have been widely studied, with many showing cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
In vitro studies have indicated that the compound exhibits significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A431 (skin cancer). The IC50 values were found to be less than those of standard chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic index .
Table 2: Cytotoxicity Data for 7-((3-Nitrophenyl)(thiazol-2-ylamino)methyl)quinolin-8-ol
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| MCF-7 | <5 | Doxorubicin | 7.26 |
| A431 | <4 | Doxorubicin | 7.26 |
The biological activity of this compound is likely attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies suggest that it interacts with targets such as DNA gyrase and thymidylate synthase, which are critical for bacterial replication and cancer cell survival .
Case Studies
- Study on Thiazole Derivatives : A series of thiazole-containing compounds were synthesized and evaluated for their antimicrobial properties, revealing that modifications in the thiazole ring significantly influenced their activity against resistant strains .
- Combination Therapy : The compound showed synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant bacterial strains .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for quinoline and nitrophenyl groups).
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, intramolecular O–H⋯N hydrogen bonds (2.19 Å) stabilize the quinolin-8-ol moiety, as seen in analogous structures .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z ~406 for C₂₀H₁₅N₃O₃S) .
How should researchers design initial biological activity screens for this compound?
Q. Basic
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin).
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity.
- Metal chelation studies : UV-Vis titration to evaluate binding with Fe³⁺/Cu²+, given quinolin-8-ol’s known metal affinity .
What mechanistic approaches can elucidate its interaction with biological targets?
Q. Advanced
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) using fluorogenic substrates.
- Molecular docking : Simulate binding poses with AutoDock/Vina, focusing on the nitro group’s electrostatic interactions and thiazole’s π-π stacking.
- SAR studies : Modify the nitro position (e.g., 2- vs. 4-nitrophenyl) and thiazole substituents to correlate structural changes with activity .
How can contradictory efficacy data across bacterial strains be resolved?
Q. Advanced
- Variable permeability : Perform outer membrane permeability assays (e.g., NPN uptake in P. aeruginosa).
- Resistance profiling : Check for efflux pump overexpression (e.g., qRT-PCR for acrAB-tolC in Enterobacteriaceae).
- Time-kill assays : Compare bactericidal kinetics at 2× MIC to distinguish static vs. cidal effects .
What strategies improve solubility and bioavailability for in vivo studies?
Q. Advanced
- Salt formation : Use HCl or sodium salts to enhance aqueous solubility.
- Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method).
- Prodrug design : Mask the hydroxyl group with acetyl or glycosyl moieties, as seen in glucopyranosyloxy derivatives .
How do computational models predict its metabolic stability and toxicity?
Q. Advanced
- ADMET prediction : Use SwissADME or ProTox-II to assess CYP450 metabolism and hepatotoxicity.
- Nitro group reduction : Simulate nitroreductase-mediated conversion to amine derivatives (potential genotoxicity).
- Reactive metabolite screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates .
What crystallographic insights explain its solid-state behavior?
Q. Advanced
- Packing analysis : Intermolecular C–H⋯O (3.40 Å) and π-stacking (3.45 Å) interactions stabilize the crystal lattice.
- Hirshfeld surface analysis : Quantify contributions of H-bonding (e.g., O–H⋯N: 11.7%) and van der Waals forces.
- Thermal stability : TGA/DSC to correlate decomposition temperatures with crystal packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
